molecular formula C13H13ClN2 B15287837 4-Chloro-6-(4-propylphenyl)pyrimidine

4-Chloro-6-(4-propylphenyl)pyrimidine

Cat. No.: B15287837
M. Wt: 232.71 g/mol
InChI Key: NWWRFNLKNGPDJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-6-(4-propylphenyl)pyrimidine is a heterocyclic aromatic compound that belongs to the pyrimidine family Pyrimidines are characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 3

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6-(4-propylphenyl)pyrimidine typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chloropyrimidine and 4-propylphenylboronic acid.

    Suzuki-Miyaura Coupling: The key step in the synthesis is the Suzuki-Miyaura coupling reaction, which involves the palladium-catalyzed cross-coupling of 4-chloropyrimidine with 4-propylphenylboronic acid.

    Purification: The crude product is purified using standard techniques such as column chromatography to obtain the desired this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to achieve high yields and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6-(4-propylphenyl)pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic Substitution: Substituted pyrimidines with various functional groups.

    Electrophilic Aromatic Substitution: Nitro, sulfonyl, and halogenated derivatives.

    Suzuki-Miyaura Coupling: Pyrimidine derivatives with diverse substituents at the 6-position.

Scientific Research Applications

4-Chloro-6-(4-propylphenyl)pyrimidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Chloro-6-(4-propylphenyl)pyrimidine involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-6-(4-propylphenyl)pyrimidine is unique due to the presence of the 4-propylphenyl group, which imparts distinct physicochemical properties and biological activities. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C13H13ClN2

Molecular Weight

232.71 g/mol

IUPAC Name

4-chloro-6-(4-propylphenyl)pyrimidine

InChI

InChI=1S/C13H13ClN2/c1-2-3-10-4-6-11(7-5-10)12-8-13(14)16-9-15-12/h4-9H,2-3H2,1H3

InChI Key

NWWRFNLKNGPDJB-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC=C(C=C1)C2=CC(=NC=N2)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.